Benzenesulfonic acid, 4-((4-amino-3-methoxyphenyl)azo)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-((4-amino-3-methoxyphenyl)azo)-, sodium salt: is a synthetic organic compound with the molecular formula C₁₃H₁₂N₃NaO₄S and a molecular weight of 329.31 g/mol . This compound is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 4-((4-amino-3-methoxyphenyl)azo)-, sodium salt typically involves the diazotization of 4-amino-3-methoxyaniline followed by coupling with benzenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfonation typically requires sulfuric acid, while desulfonation can be achieved using strong bases like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Various sulfonated or desulfonated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other azo compounds and as a pH indicator due to its color-changing properties .
Biology: In biological research, it is employed as a staining agent for tissues and cells, aiding in the visualization of cellular structures under a microscope .
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties .
Industry: Industrially, it is widely used as a dye in textiles, plastics, and inks. Its stability and vibrant color make it a popular choice for coloring various materials .
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with nucleophiles and electrophiles, leading to the formation of different products . The sulfonic acid group enhances the compound’s solubility in water, making it suitable for aqueous applications .
Comparison with Similar Compounds
- Benzenesulfonic acid, 4-((4-amino-3-methoxyphenyl)azo)-, monosodium salt
- Benzenesulfonic acid, 4-((4-amino-3-methoxyphenyl)diazenyl)-, sodium salt (1:1)
Comparison: Compared to its similar compounds, benzenesulfonic acid, 4-((4-amino-3-methoxyphenyl)azo)-, sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its solubility, stability, and color intensity are optimized for industrial dye applications .
Properties
CAS No. |
71850-82-3 |
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Molecular Formula |
C13H12N3NaO4S |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
sodium;4-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H13N3O4S.Na/c1-20-13-8-10(4-7-12(13)14)16-15-9-2-5-11(6-3-9)21(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
OMDRAMUGQRYRTO-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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